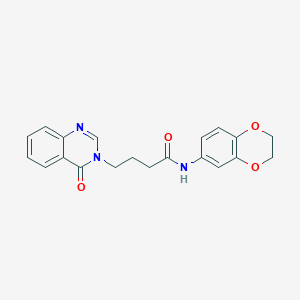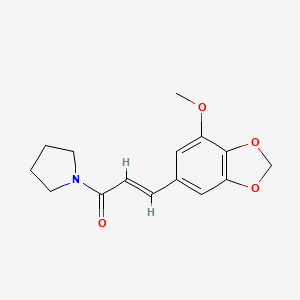![molecular formula C26H29Cl2NO4 B11468349 2,2-dichloro-N-[3-(7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]-1-methylcyclopropanecarboxamide](/img/structure/B11468349.png)
2,2-dichloro-N-[3-(7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]-1-methylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dichloro-N-[3-(7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]-1-methylcyclopropanecarboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a cyclopropane carboxamide core, substituted with a dichloro group and a phenyl ring bearing a benzo[c]chromene moiety. The presence of multiple functional groups makes it a versatile molecule for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-N-[3-(7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]-1-methylcyclopropanecarboxamide can be achieved through a multi-step process involving the following key steps:
-
Formation of the Cyclopropane Carboxamide Core: : The cyclopropane carboxamide core can be synthesized by reacting 1-methylcyclopropanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with an amine to form the carboxamide.
-
Introduction of the Dichloro Group: : The dichloro group can be introduced via chlorination of the cyclopropane carboxamide using reagents such as phosphorus pentachloride or thionyl chloride.
-
Synthesis of the Benzo[c]chromene Moiety: : The benzo[c]chromene moiety can be synthesized through a series of reactions starting from a suitable aromatic precursor. This may involve Friedel-Crafts acylation, followed by cyclization and methoxylation steps.
-
Coupling of the Phenyl Ring with the Benzo[c]chromene Moiety: : The phenyl ring bearing the benzo[c]chromene moiety can be synthesized by coupling the benzo[c]chromene intermediate with a suitable phenyl derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
-
Final Coupling Step: : The final step involves coupling the dichloro-substituted cyclopropane carboxamide with the phenyl ring bearing the benzo[c]chromene moiety using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups and the benzo[c]chromene moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can target the carbonyl group in the carboxamide moiety. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
-
Substitution: : The dichloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
-
Medicinal Chemistry: : The compound can be explored for its potential as a therapeutic agent due to its complex structure and multiple functional groups. It may exhibit activity against various biological targets, including enzymes and receptors.
-
Pharmacology: : The compound can be used in pharmacological studies to investigate its effects on cellular pathways and its potential as a drug candidate.
-
Materials Science: : The compound’s unique structure may make it suitable for use in the development of novel materials with specific properties, such as optical or electronic materials.
-
Biological Studies: : The compound can be used in biological studies to explore its interactions with biomolecules and its potential as a probe for studying cellular processes.
Mechanism of Action
The mechanism of action of 2,2-dichloro-N-[3-(7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]-1-methylcyclopropanecarboxamide is likely to involve interactions with specific molecular targets such as enzymes, receptors, or ion channels. The compound’s multiple functional groups allow it to engage in various types of interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules and influence cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2,2-dichloro-N-[3-(7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]-1-methylcyclopropanecarboxamide: This compound is unique due to its specific substitution pattern and the presence of the benzo[c]chromene moiety.
This compound: Similar compounds may include those with variations in the substitution pattern on the phenyl ring or the benzo[c]chromene moiety.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the dichloro groups, the benzo[c]chromene moiety, and the cyclopropane carboxamide core makes it a versatile compound with potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C26H29Cl2NO4 |
|---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
2,2-dichloro-N-[3-(7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]-1-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C26H29Cl2NO4/c1-25(14-26(25,27)28)24(30)29-16-8-6-7-15(13-16)23-22-20(32-3)12-11-19(31-2)21(22)17-9-4-5-10-18(17)33-23/h6-8,11-13,17-18,23H,4-5,9-10,14H2,1-3H3,(H,29,30) |
InChI Key |
WGDMZWOWVWTFKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1(Cl)Cl)C(=O)NC2=CC=CC(=C2)C3C4=C(C=CC(=C4C5CCCCC5O3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,6-Dimethoxyphenoxy)methyl]-1,2-oxazole](/img/structure/B11468266.png)
![N-(3-chlorobenzyl)-5-{[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B11468282.png)
![4-(4-chlorophenyl)-6-(3-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11468290.png)

![methyl 4-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-7-oxo-4,6,7,8-tetrahydro-1H-pyrazolo[3,4-e][1,4]thiazepin-4-yl]benzoate](/img/structure/B11468300.png)
![4-(4-chlorophenyl)-6-(2-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11468302.png)
![11-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydrobenzo[g]furo[3,4-b]quinolin-1(3H)-one](/img/structure/B11468306.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-4-methylbenzamide](/img/structure/B11468313.png)

![N-(3-chloro-4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B11468318.png)
![N-benzyl-2-(12,12-dimethyl-3,5-dioxo-4-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)acetamide](/img/structure/B11468320.png)
![3-(7-Methoxy-1,3-benzodioxol-5-yl)-5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B11468330.png)
![Methyl 4,5-dimethoxy-2-{[3-(5-phenyl-2-furyl)propanoyl]amino}benzoate](/img/structure/B11468331.png)
![N,N'-dicycloheptyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B11468337.png)
